molecular formula C11H8ClNOS B3000781 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one CAS No. 1522120-95-1

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B3000781
CAS No.: 1522120-95-1
M. Wt: 237.7
InChI Key: OLBJMKRQJMFASQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a thiazole ring. This compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity patterns. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole ring with an appropriate acylating agent to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethanol: A reduced form of the target compound.

    2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-amine: A substituted derivative with an amine group.

Uniqueness

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBJMKRQJMFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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